molecular formula C23H26O10 B1649277 Andrographidin A CAS No. 113963-37-4

Andrographidin A

Cat. No.: B1649277
CAS No.: 113963-37-4
M. Wt: 462.4 g/mol
InChI Key: HTJQSWAVTHDBPX-PHKHNSMASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Andrographidin A involves the extraction from Andrographis paniculata. The extraction process typically includes drying the plant material, followed by solvent extraction using ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate this compound .

Industrial Production Methods

Industrial production of this compound can involve large-scale extraction processes using advanced chromatographic techniques. The use of high-performance liquid chromatography (HPLC) and other purification methods ensures the isolation of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Andrographidin A undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .

Scientific Research Applications

Andrographidin A has a wide range of scientific research applications:

    Chemistry: Used as a reference compound in analytical chemistry for the development of chromatographic methods.

    Biology: Studied for its role in modulating biological pathways and cellular functions.

    Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases, cancer, and viral infections.

    Industry: Utilized in the formulation of herbal medicines and dietary supplements

Mechanism of Action

Andrographidin A exerts its effects through multiple molecular targets and pathways:

    Anti-inflammatory: Inhibits the activation of nuclear factor kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

    Antioxidant: Scavenges free radicals and enhances the activity of antioxidant enzymes.

    Anticancer: Induces apoptosis in cancer cells by modulating various signaling pathways

Comparison with Similar Compounds

Similar Compounds

    Andrographolide: Another major bioactive compound in Andrographis paniculata with similar anti-inflammatory and anticancer properties.

    Neoandrographolide: Known for its antioxidant and hepatoprotective effects.

    Isoandrographolide: Exhibits anti-inflammatory and antiviral activities.

Uniqueness of Andrographidin A

This compound is unique due to its specific glycoside structure, which contributes to its distinct biological activities. Its ability to modulate multiple molecular targets makes it a valuable compound for therapeutic research .

Properties

IUPAC Name

(2S)-7,8-dimethoxy-2-phenyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26O10/c1-29-15-9-14(32-23-20(28)19(27)18(26)16(10-24)33-23)17-12(25)8-13(11-6-4-3-5-7-11)31-22(17)21(15)30-2/h3-7,9,13,16,18-20,23-24,26-28H,8,10H2,1-2H3/t13-,16+,18+,19-,20+,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJQSWAVTHDBPX-PHKHNSMASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C(=O)CC(O2)C3=CC=CC=C3)C(=C1)OC4C(C(C(C(O4)CO)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C2=C(C(=O)C[C@H](O2)C3=CC=CC=C3)C(=C1)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113963-37-4
Record name Andrographidin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113963374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ANDROGRAPHIDIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KD098V596T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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